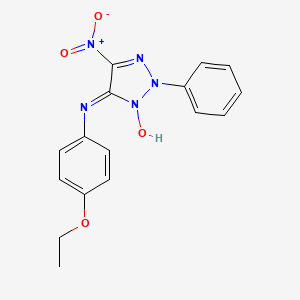![molecular formula C18H25NO5S B4198860 ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4198860.png)
ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylate, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is commonly used in the synthesis of various biologically active molecules due to its ability to protect primary amines.
Mechanism of Action
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene acts as a protecting group for primary amines by forming a stable carbamate bond. The protecting group is removed through the hydrolysis of the carbamate bond using an acid such as trifluoroacetic acid (TFA). The removal of the protecting group exposes the primary amine, allowing it to react with other molecules.
Biochemical and Physiological Effects:
ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene has no known biochemical or physiological effects as it is primarily used as a chemical reagent in laboratory experiments.
Advantages and Limitations for Lab Experiments
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is a stable and easy to handle compound that is commonly used as a protecting group for primary amines. The compound is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene has limited use in the protection of secondary amines and has a slower rate of deprotection compared to other protecting groups such as Fmoc.
Future Directions
There are several future directions for the use of ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene in medicinal chemistry. One potential direction is the development of new synthetic methodologies using ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene as a key reagent. Another potential direction is the use of ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene in the synthesis of new drugs and biologically active molecules. Additionally, there is potential for the development of new protecting groups that offer improved stability and ease of removal compared to ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene.
Conclusion:
In conclusion, ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is a versatile and widely used chemical compound in the field of medicinal chemistry. The compound is primarily used as a protecting group for primary amines due to its stability and ease of removal. ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene has several advantages and limitations for laboratory experiments and has several potential future directions for research and development.
Scientific Research Applications
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is widely used in the synthesis of various biologically active molecules such as peptides, amino acids, and alkaloids. It is commonly used as a protecting group for primary amines due to its stability and ease of removal. ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is also used in the synthesis of various drugs such as antiviral and anticancer agents. The compound has also been used in the development of new synthetic methodologies.
properties
IUPAC Name |
ethyl 1-(3-benzylsulfonylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-2-24-18(21)16-8-11-19(12-9-16)17(20)10-13-25(22,23)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVBLVLCZWDKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromobenzyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4198777.png)

![2-ethoxy-4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)phenyl cyclohexanecarboxylate](/img/structure/B4198795.png)
![1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4198823.png)
![5-(3-methoxyphenyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4198834.png)
![N-[4-(dimethylamino)benzyl]-1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4198839.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4198853.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B4198868.png)

![N-[4-(1-adamantyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4198893.png)
![methyl 3-{[(3-isopropoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4198898.png)
![ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4198899.png)
amine hydrochloride](/img/structure/B4198907.png)